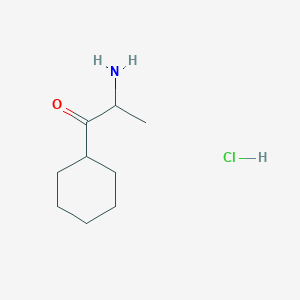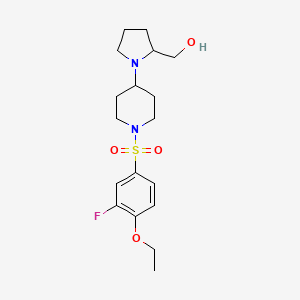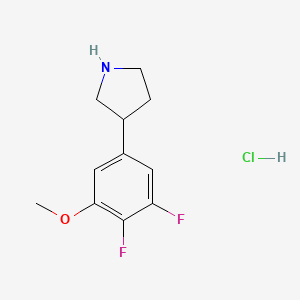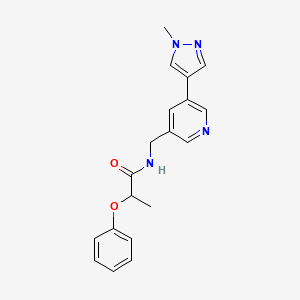
N1-(4-chlorophenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorophenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorophenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorophenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques : The synthesis of related compounds, such as 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, utilizes a method involving ammonolysis of ester, cyclization, and hydrolysis reactions. This technique offers advantages like simplicity, low cost, and high yield, making it suitable for industrial production Song Li-qian, 2014.
Antidepressant Potential : A study on related isoquinoline derivatives highlighted the synthesis of compounds with potential as atypical antidepressants. These derivatives, through modifications and evaluations, displayed promising anticholinergic, antihistaminic, and antidepressant activities R. Griffith et al., 1984.
Antimalarial Activity : Research on isoquinoline derivatives such as N-tert-butyl isoquine (GSK369796) has shown significant activity against Plasmodium falciparum, both in vitro and in vivo. The development of these compounds involves considering chemical, toxicological, and pharmacokinetic aspects, making them suitable for antimalarial drug development P. O’Neill et al., 2009.
Chemical Synthesis and Applications : The study of isoquinolinium N-arylimides and electron-deficient ethylene derivatives explores the synthesis and potential applications of these compounds in various chemical processes R. Huisgen & Robert Temme, 1998.
Pharmacological Profile : The development of novel 1,2,3,4-tetrahydroisoquinoline derivatives has been pursued to create selective dopamine D3 receptor antagonists, indicating potential applications in neurological and psychiatric conditions U. Mach et al., 2004.
Antimicrobial Properties : The study of isoquinoline alkaloids and their N-oxide derivatives has revealed significant antimicrobial properties against various microorganisms, indicating potential uses in treating infections Y. C. Wu et al., 1988.
Anticancer Research : The synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds demonstrates potential anticancer activities, offering a new avenue for cancer treatment research Yilin Fang et al., 2016.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-15(2)23(30)27-13-3-4-17-7-10-19(14-20(17)27)26-22(29)21(28)25-12-11-16-5-8-18(24)9-6-16/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJOCIJPRQJGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-chloro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2918980.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2918983.png)


![S-[2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl] ethanethioate;iodide](/img/structure/B2918987.png)

![7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2918993.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2918994.png)
![(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2918995.png)
![(E)-4-(Dimethylamino)-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]but-2-enamide](/img/structure/B2918996.png)
![N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)

![4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol](/img/structure/B2919000.png)